molecular formula C14H15NO3S B180582 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 133886-43-8

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No. B180582
CAS RN: 133886-43-8
M. Wt: 277.34 g/mol
InChI Key: ZBHRQYUKMBPPAE-UHFFFAOYSA-N
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Description

The compound “2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one” is a derivative of pyrroloquinoline, which is a class of compounds that have been studied for their potential antitumor properties .


Synthesis Analysis

The synthesis of such compounds often involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Another method involves the cyclization of 2-(cyclopent-2-enyl)anilines into 3-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrroloquinoline core, which is a bicyclic structure consisting of a pyrrole ring fused to a quinoline ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : The compound is used in novel synthesis methods for pyrrole derivatives. A study by Alp et al. (2010) describes a one-pot synthesis of tosyl-pyrrole derivatives, including 1-tosyl-pyrrole and 1-tosyl-pyrrol-2-on derivatives, demonstrating their potential as enzyme inhibitors (Alp et al., 2010).

  • Regioselective Synthesis : Research by Misra et al. (2007) discusses the regioselective synthesis of 2,3,4-substituted pyrroles, highlighting the precise control over the introduction of various substituents like tosyl on the pyrrole ring (Misra et al., 2007).

Crystal Structure and Molecular Analysis

  • Molecular Structure Studies : Studies like those by Sudha et al. (2007) and Chinnakali et al. (2009) focus on the crystal structure of similar compounds, exploring their molecular conformations and interactions (Sudha et al., 2007), (Chinnakali et al., 2009).

Potential Biological Activities

  • Carbonic Anhydrase Inhibition : Alp et al. (2010) explored the inhibition of human cytosolic carbonic anhydrase isozymes by tosyl-pyrrole derivatives, finding some derivatives to be effective inhibitors (Alp et al., 2010).

  • Anti-Inflammatory Activity : A study by Xu et al. (2016) on a structurally related compound, 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole, demonstrated significant anti-inflammatory activity, suggesting potential therapeutic uses (Xu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the available literature .

Future Directions

The future research directions could involve further exploration of the antitumor properties of this compound and its derivatives . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

2-(4-methylphenyl)sulfonyl-1,3,6,6a-tetrahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-10-2-4-14(5-3-10)19(17,18)15-8-11-6-13(16)7-12(11)9-15/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHRQYUKMBPPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431642
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one

CAS RN

133886-43-8
Record name 2-Tosyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of the catalyst A precursor resin, shown above {24 mg, 0.025 mmol[Co2(CO)m]} in anhydrous THF(5 cm3) was added N-(2-propenyl)-N-(2-propynyl)-4-methylphenylsulfonamide (125 mg, 0.5 mmol) and the resulting mixture was heated to 65° C. under an atmosphere of CO (50 mbar). After 48 h the mixture was filtered, the resin was washed with THF (2×1 cm3) and the combined filtrates were concentrated in vacuo. 1H-NMR spectroscopy of the pale yellow residue indicated a 1:1 mixture of starting material and product and no by-products. Purification by flash chromatography (SiO2, 20% EtOAc/hexane) gave the title compound (46 mg, 0.167 mmol, 33%) as a white solid; mp 147-149° C.; vmax(CH2Cl2)/cm−1 3058, 1716, 1651, 1350, 1164, 1094, 673; δH (360 MHz)(CDCl3) 1.96-2.02 (1 H, m), 2.32 (3 H, s, CH3), 2.48-2.58 (2 H, m), 3.01-3.36 (1 H, m), 3.93-3.98 (2 H, m), 4.27 (1 H, d, J 16.5), 5.92 (1 H, s, C═CH), 7.28 (2 H, d, J 8, Ar-H), 7.66 (2 H, d, J 8, Ar-H); δC{1H} (90 MHz)(CDCl3) 21.6 (CH3), 39.8 (CH2), 44.0 (CH), 47.7 (CH2), 52.5 (CH2), 126.2 (CH), 127.5 (CH), 130.1 (CH), 133.7 (C), 144.2 (C), 178.6 (C), 207.2 (C═O).
[Compound]
Name
mmol[Co2(CO)m]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
125 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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